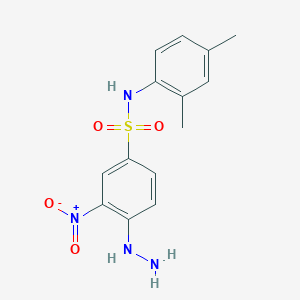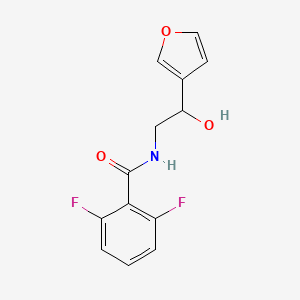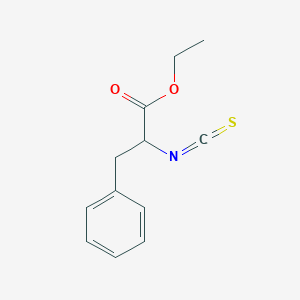
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes. In
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide gene, which codes for the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide protein. N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been shown to inhibit N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function in vitro and in vivo, making it a promising candidate for the treatment of CF. In addition to CF, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has also been studied for its potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
Mecanismo De Acción
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 inhibits N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function by binding to the cytoplasmic regulatory domain of the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide protein. This binding prevents the opening of the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide channel, which is responsible for transporting chloride ions and water across cell membranes. By inhibiting N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 reduces the excessive salt and water transport that occurs in CF, which can lead to improved lung function and reduced mucus production.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has been shown to reduce N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide-mediated chloride secretion in vitro and in vivo. In addition to its effects on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has also been shown to reduce inflammation and oxidative stress in the lungs of CF mice. These effects may contribute to the potential therapeutic benefits of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 in CF and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. It has also been extensively studied in vitro and in vivo, making it a well-characterized tool for investigating N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function. However, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 also has some limitations. It is not specific to N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide and can inhibit other chloride channels, which may limit its usefulness in certain experiments. In addition, its effects on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide function may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172. One area of focus is the development of more specific N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide inhibitors that can target specific mutations in the N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide gene. Another area of focus is the optimization of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 for use in clinical trials. This may involve the development of more potent and selective inhibitors, as well as the optimization of dosing and delivery strategies. Finally, there is a need for further research on the effects of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 in other diseases, such as COPD and secretory diarrhea, to determine its potential therapeutic applications beyond CF.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172 involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 2-fluorobenzaldehyde to produce N-(2-chlorobenzyl)-2-fluorobenzaldehyde. This intermediate is then reacted with indole-3-acetic acid to form N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-1H-indol-1-yl)acetamide. Finally, the sulfonyl group is introduced using sulfonyl chloride to produce the final product, N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamideinh-172.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O3S/c25-20-10-4-1-7-17(20)13-27-24(29)15-28-14-23(19-9-3-6-12-22(19)28)32(30,31)16-18-8-2-5-11-21(18)26/h1-12,14H,13,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJZQUPMWJDLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

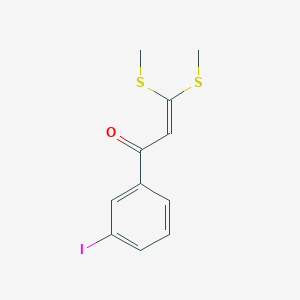
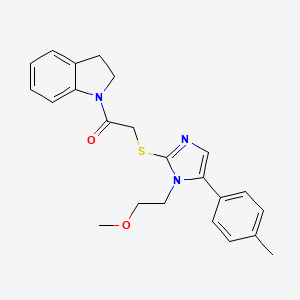
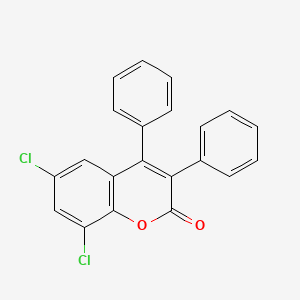
![N-(2-Methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2653029.png)
![8-chloro-2-(3-(4-methoxyphenyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2653030.png)
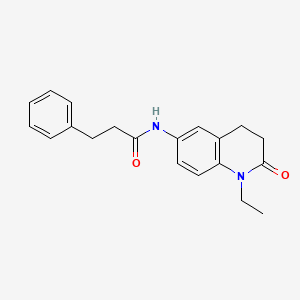

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B2653036.png)

